

Avanafil-13C-d3: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: *Avanafil-13C-d3*

Cat. No.: *B10820087*

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For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of the quality and purity of these standards is paramount. This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) for **Avanafil-13C-d3**, including its chemical properties, analytical data, and the methodologies used for its characterization. **Avanafil-13C-d3** is an isotopically labeled version of Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.^{[1][2]} The incorporation of stable isotopes (¹³C and ²H) makes it an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of Avanafil in complex biological matrices by mass spectrometry.^{[3][4]}

Chemical and Physical Properties

A Certificate of Analysis for a reference standard like **Avanafil-13C-d3** will typically begin with a summary of its fundamental chemical and physical properties. This information is crucial for ensuring the correct identification and handling of the compound.

Property	Specification
Product Name	Avanafil-13C-d3
CAS Number	2738376-89-9[5]
Molecular Formula	C ₂₂ [¹³ C]H ₂₃ ClD ₃ N ₇ O ₃
Molecular Weight	488.0 g/mol
Appearance	Solid
Storage	Store at -20°C
Solubility	Soluble in DMSO and Methanol

Analytical Data and Purity Assessment

The core of the Certificate of Analysis is the analytical data section, which provides quantitative evidence of the compound's purity and identity. For isotopically labeled standards, this includes not only chemical purity but also isotopic purity.

Analytical Test	Specification
Purity (HPLC)	>99.00%
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₃)
¹ H-NMR	Consistent with structure
HPLC	Consistent with structure

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in a CoA. Below are representative protocols for the key analyses performed on **Avanafil-13C-d3**.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate **Avanafil-13C-d3** from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 230 nm.
- Injection Volume: 10 μ L.
- Procedure: A solution of **Avanafil-13C-d3** is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is compared to a reference standard, and the purity is calculated based on the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of **Avanafil-13C-d3** and to assess its isotopic enrichment.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Mass Range: m/z 100-1000.
- Procedure: A dilute solution of the compound is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the $[M+H]^+$ ion of **Avanafil-13C-d3** (expected m/z ~489.0). The isotopic distribution of this peak is analyzed to confirm the presence and enrichment of the ^{13}C and deuterium labels.

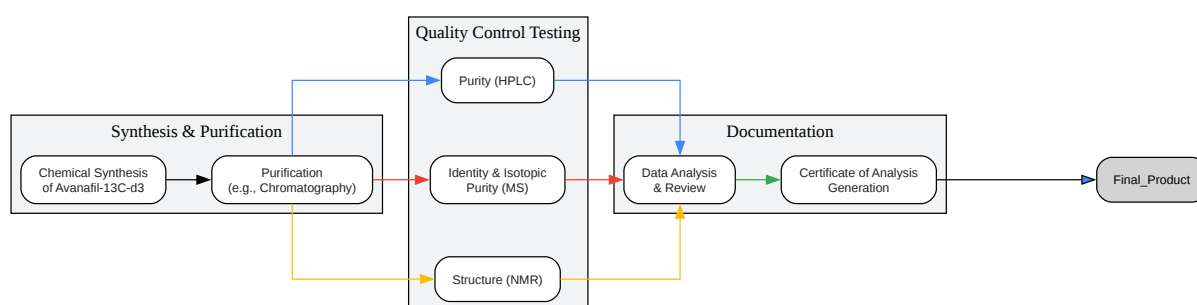
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H -NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ^1H -NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed signals should be consistent with the known structure of Avanafil. The absence of a signal corresponding to the methoxy protons and the altered signal for the carbon to which it is attached confirms the isotopic labeling.

Visualizing the Certificate of Analysis Workflow

The generation of a Certificate of Analysis is a systematic process that ensures the quality and reliability of a reference standard. The following diagram illustrates the typical workflow.

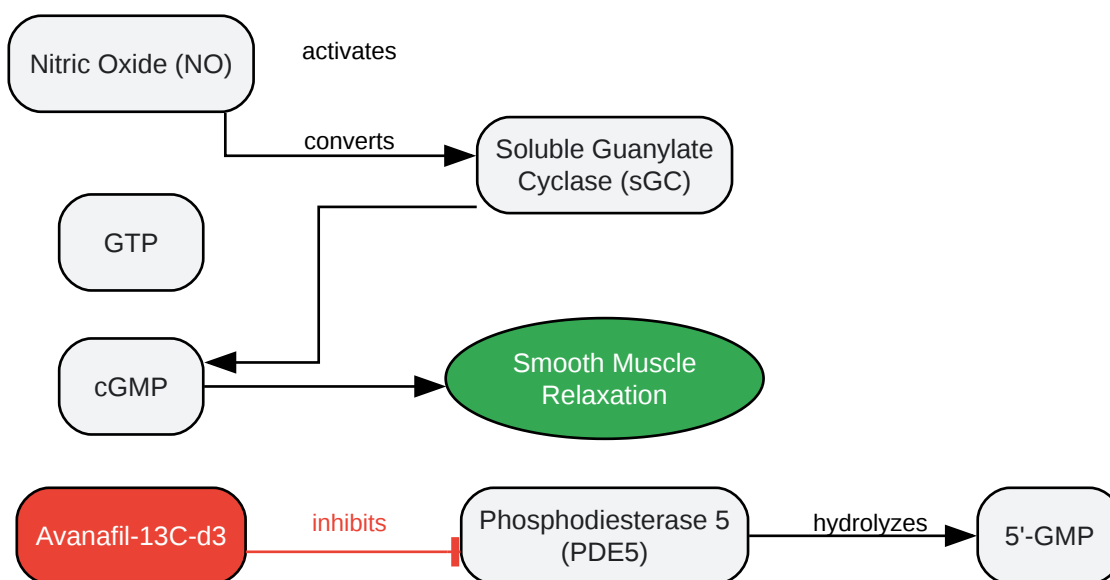


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Caption: Workflow for the generation of a Certificate of Analysis.

Signaling Pathway of Avanafil

While not directly part of a Certificate of Analysis, understanding the mechanism of action of Avanafil is crucial for researchers. Avanafil inhibits PDE5, leading to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes smooth muscle relaxation and vasodilation.



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Caption: Simplified signaling pathway of Avanafil's mechanism of action.

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